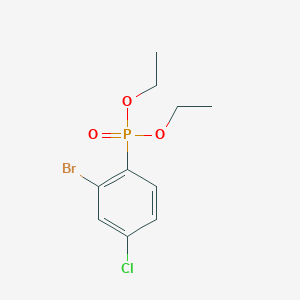
N-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of N-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Trifluoroacetimidoyl Group: This step involves the reaction of the halogenated phenyl compound with trifluoroacetic acid or its derivatives under specific conditions to form the trifluoroacetimidoyl group.
Chlorination: The final step involves the conversion of the intermediate compound to the acyl chloride form using reagents such as thionyl chloride or oxalyl chloride.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction efficiency.
化学反応の分析
N-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction: The phenyl ring can be subjected to oxidation or reduction reactions, leading to the formation of different products depending on the reagents and conditions used.
Coupling Reactions: The presence of halogen atoms allows for coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and the nature of the nucleophiles or other reactants involved.
科学的研究の応用
N-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated compounds have shown efficacy.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of N-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride involves its interaction with specific molecular targets and pathways. The trifluoroacetimidoyl group can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The halogen atoms may also play a role in enhancing the compound’s reactivity and binding affinity to biological targets.
類似化合物との比較
N-(5-Chloro-2-iodophenyl)-2,2,2-trifluoroacetimidoyl Chloride can be compared with other similar compounds, such as:
(5-Chloro-2-iodophenyl)methanesulfonyl Chloride: This compound has a methanesulfonyl group instead of a trifluoroacetimidoyl group, leading to different chemical properties and reactivity.
(5-Chloro-2-iodophenyl)methanol:
(5-Chloro-2-iodophenyl)(2-fluoro-6-methoxyphenyl)methanone: This compound has additional substituents on the phenyl ring, leading to unique chemical and biological properties.
特性
分子式 |
C8H3Cl2F3IN |
|---|---|
分子量 |
367.92 g/mol |
IUPAC名 |
N-(5-chloro-2-iodophenyl)-2,2,2-trifluoroethanimidoyl chloride |
InChI |
InChI=1S/C8H3Cl2F3IN/c9-4-1-2-5(14)6(3-4)15-7(10)8(11,12)13/h1-3H |
InChIキー |
HCHDNUOGCYZEDY-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)N=C(C(F)(F)F)Cl)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13685336.png)
![2-Ethyl-7-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13685339.png)
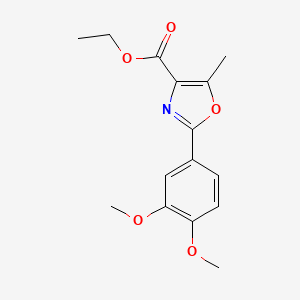
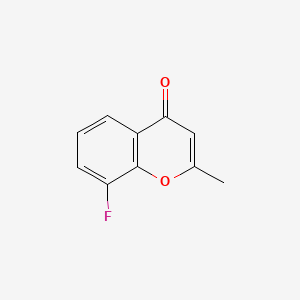

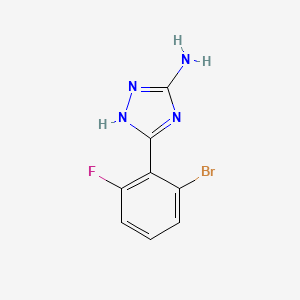
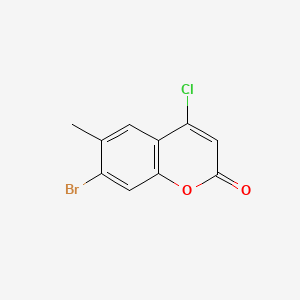
![(S)-2-Amino-N-[(S)-3-[4-(benzyloxy)phenyl]-1-(diethylamino)-1-oxo-2-propyl]-3,3-dimethylbutanamide](/img/structure/B13685388.png)
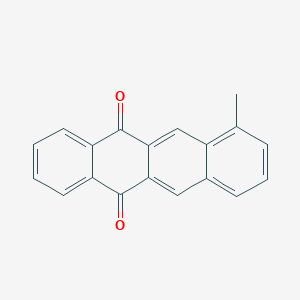
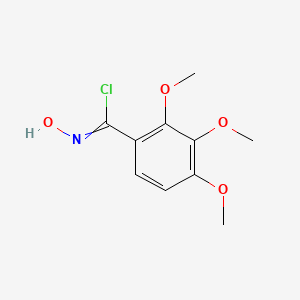
![1H-Imidazole-5-carboxaldehyde, 2-[4-(trifluoromethyl)phenyl]-](/img/structure/B13685401.png)
